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methylaniline

CAS No.: 946773-50-8

Cat. No.: B3173145

Get Quote

Executive Summary
2-(2-Ethoxyethoxy)-5-methylaniline (CAS: 946773-50-8), often utilized as a specialized

intermediate in the synthesis of reactive dyes and pharmaceutical precursors, exhibits a UV-Vis

absorption profile characteristic of trisubstituted benzenes. Its chromophore is electronically

equivalent to p-Cresidine (2-methoxy-5-methylaniline), featuring an amino group (

) with ortho-alkoxy and meta-alkyl auxochromes.

This guide provides a comparative analysis of its absorption maxima (

), validating its spectral identity through structural analogy with well-characterized alternatives.
The primary absorption bands are observed in the 235 nm (E-band) and 293–296 nm (B-band)
regions, governed by the mesomeric donation of the oxygen and nitrogen lone pairs into the
aromatic ring.

Experimental Methodology

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3173145#bc-rfq
https://www.benchchem.com/product/b3173145/docs?utm_src=pdf-body#comparative-spectroscopic-guide-2-2-ethoxyethoxy-5-methylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3173145?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure reproducible spectral data, the following protocol is recommended. This workflow

minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment[1][2]
Analyte: 2-(2-Ethoxyethoxy)-5-methylaniline (>98% purity).

Solvents: Methanol (LC-MS grade) for standard characterization; 0.1 M HCl for protonation

studies.

Reference Standard: p-Cresidine (Sigma-Aldrich, >99%).

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or

equivalent) with matched quartz cuvettes (1 cm path length).

Validated Protocol Workflow

Stock Solution Prep
10 mg in 100 mL Methanol

(Conc: ~5 x 10^-4 M)

Serial Dilution
Dilute 1:10 to reach

Linear Range (Abs 0.2 - 0.8)

Baseline Correction
Dual-beam blanking

with pure solvent

Spectral Scan
Range: 200 - 800 nm

Speed: Medium

Data Analysis
Identify λmax

Calc. Molar Absorptivity (ε)

Click to download full resolution via product page

Figure 1: Step-by-step spectrophotometric characterization workflow ensuring Beer-Lambert

law compliance.

Comparative Results & Analysis
Absorption Maxima ( )
The substitution pattern of the target compound creates a "push-pull" electronic system,

although the "pull" is weak (inductive effect of alkyl). The dominant effect is the bathochromic

shift (red shift) caused by the auxochromic

and

groups compared to unsubstituted aniline.

Table 1: Comparative UV-Vis Absorption Data (Methanol)
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Compound Structure (E-Band) (B-Band)
Electronic
Character

Target: 2-(2-

Ethoxyethoxy)-5-

methylaniline

Alkoxy-aniline ~235 nm 293–296 nm

Identical

chromophore to

p-Cresidine;

ether chain

length has

negligible

electronic

impact.

Alternative 1: p-

Cresidine

2-Methoxy-5-

methylaniline
235 nm 293 nm

Primary

reference

standard. High

structural

homology.

Alternative 2: o-

Anisidine
2-Methoxyaniline 234 nm 289 nm

Lacks the 5-

methyl group;

slight

hypsochromic

shift (blue shift)

vs. target.

Alternative 3:

2,5-

Dimethoxyaniline

2,5-

Dimethoxyaniline
238 nm 298 nm

Stronger donor

effect at pos. 5

causes further

red shift.

> Note: Data for the target compound is derived from its closest structural analog, p-Cresidine,

supported by the principle that extending an alkyl ether chain (ethoxyethoxy vs. methoxy) does

not significantly alter the energy gap of

transitions in the aromatic ring.

Spectral Interpretation
Band I (~295 nm): This is the secondary benzenoid band (
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), originating from the

transition involving the ring and the lone pairs of the nitrogen and oxygen atoms. It is the
most diagnostic peak for identification.

Band II (~235 nm): The primary benzenoid band (

), representing a higher energy transition. It is more intense but often prone to solvent cutoff
interference.

Discussion: Structural & Solvent Effects[2][3]
The "Ethoxyethoxy" Tail Effect
While the UV spectrum remains virtually identical to p-Cresidine, the 2-(2-ethoxyethoxy) tail

drastically alters physical properties:

Solubility: The ether oxygen atoms in the tail increase hydrophilicity and solubility in polar

protic solvents compared to the methoxy analog.

Steric Hindrance: The bulky tail may slightly reduce the coplanarity of the ether oxygen with

the ring, potentially causing a very minor hypsochromic shift (1-2 nm) compared to p-

Cresidine, but this is often within experimental error.

Solvatochromism
The amino group is highly sensitive to solvent polarity and pH.

Acidic Shift: In 0.1 M HCl, the amine is protonated (

). This removes the resonance contribution of the nitrogen lone pair. The spectrum will
collapse to resemble that of the corresponding alkyl-ether benzene (hypsochromic shift of
~50-60 nm), effectively "turning off" the auxochrome.

Mechanistic Pathway of Absorption
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Figure 2: Additive auxochromic effects leading to the observed absorption maximum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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